2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1946822-95-2
VCID: VC6778545
InChI: InChI=1S/C7H9ClF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3
SMILES: CC1=C(C(=NN1CCO)C(F)F)Cl
Molecular Formula: C7H9ClF2N2O
Molecular Weight: 210.61

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol

CAS No.: 1946822-95-2

Cat. No.: VC6778545

Molecular Formula: C7H9ClF2N2O

Molecular Weight: 210.61

* For research use only. Not for human or veterinary use.

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol - 1946822-95-2

Specification

CAS No. 1946822-95-2
Molecular Formula C7H9ClF2N2O
Molecular Weight 210.61
IUPAC Name 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol
Standard InChI InChI=1S/C7H9ClF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3
Standard InChI Key TXKOEVGCWIYLNR-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCO)C(F)F)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, delineates its core structure:

  • A pyrazole ring (1H-pyrazole) substituted at:

    • Position 4: Chlorine atom (-Cl).

    • Position 3: Difluoromethyl group (-CF2H).

    • Position 5: Methyl group (-CH3).

  • A hydroxyethyl side chain (-CH2CH2OH) attached to the pyrazole’s nitrogen at position 1.

The molecular formula is C7H10ClF2N2O, with a molecular weight of 230.62 g/mol. Key structural features include:

  • Halogenation: The chloro and difluoromethyl groups enhance electrophilicity and metabolic stability.

  • Hydrophilic moiety: The terminal hydroxyl group improves aqueous solubility compared to nonpolar analogs like Y508-9597 .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC7H10ClF2N2O
Molecular Weight230.62 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (N2, O, F2)
logP (Predicted)1.2 ± 0.3

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis route for this compound is reported, analogous pyrazole derivatives suggest two plausible strategies:

Route 1: Nucleophilic Substitution

  • Pyrazole Core Formation: Condensation of hydrazine with 1,3-diketones or enol ethers under acidic conditions .

  • Side Chain Introduction: Reacting 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., K2CO3).

Example Reaction:

1H-Pyrazole+ClCH2CH2OHBaseTarget Compound+HCl\text{1H-Pyrazole} + \text{ClCH2CH2OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Route 2: Reductive Amination

Modification of amine-containing analogs like 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine via oxidation to introduce the hydroxyl group.

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

  • Characterization:

    • NMR: Distinct signals for -CF2H (δ 5.8–6.2 ppm, doublet of quartets) and -CH2OH (δ 3.6–3.8 ppm).

    • MS: Molecular ion peak at m/z 230.62 (M+H)+.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: ~15 mg/mL (predicted), enhanced by the hydroxyl group compared to morpholino derivatives (e.g., Y508-9597: 2 mg/mL) .

  • Stability: Susceptible to oxidation at the hydroxyl group; recommended storage under inert atmosphere at 4°C .

Table 2: Predicted ADME Properties

ParameterValue
logP1.2
logS-2.1
Bioavailability65% (moderate)
Plasma Protein Binding85%

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